4-Ethyl-2-(trifluoromethyl)phenol
Description
4-Ethyl-2-(trifluoromethyl)phenol is a phenolic derivative featuring an ethyl group at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the phenolic ring. Phenolic compounds are secondary plant metabolites with significant roles in biological systems and industrial applications, including pharmaceuticals, agrochemicals, and separation technologies . The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in drug design . Ethyl substituents, as seen in 4-ethyl derivatives, can influence steric and electronic properties, impacting solubility and reactivity .
Properties
Molecular Formula |
C9H9F3O |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-ethyl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H9F3O/c1-2-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,13H,2H2,1H3 |
InChI Key |
SYDZWHIJNCHVGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, a trifluoromethyl-substituted aryl halide can undergo substitution with an ethyl group under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of 4-Ethyl-2-(trifluoromethyl)phenol typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as Friedel-Crafts alkylation, followed by nucleophilic aromatic substitution to introduce the trifluoromethyl group .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Ethyl-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
4-(Trifluoromethyl)phenol (CAS: N/A)
- Structure : Lacks the ethyl group at the para position.
- Synthesis : Prepared via oxidation of 1-bromo-4-(trifluoromethyl)benzene under mild conditions using TBAF (tetrabutylammonium fluoride) .
- Applications : Serves as a precursor for metal complexes and Schiff bases in catalysis .
4-Nitro-3-(trifluoromethyl)phenol (TFM; CAS: 88-30-2)
- Structure: Nitro (-NO₂) group at para position, trifluoromethyl at meta.
- Applications : Used as a pesticide (Trifluralin analog) due to its electron-withdrawing groups enhancing stability .
- Comparison : The nitro group in TFM increases acidity (pKa ~4-5) compared to ethyl-substituted derivatives, which may exhibit higher pKa due to the electron-donating ethyl group .
4-Methyl-2-(trifluoromethyl)phenol
- Structure : Methyl (-CH₃) instead of ethyl at para.
- Impact : Smaller alkyl groups reduce hydrophobicity. Molecular docking studies suggest methyl derivatives (e.g., L6 in ) have lower binding affinity to viral proteins compared to ethyl analogs, highlighting the ethyl group’s role in enhancing ligand-receptor interactions .
Role in Coordination Chemistry and Metal Complexes
- Schiff Base Derivatives: 4-Methyl-2-[3-(trifluoromethyl)phenyliminomethyl]phenol: Forms non-planar vanadium complexes with C–N bond lengths of 1.270–1.295 Å and O–H⋯N hydrogen bonding, stabilizing the phenol-imine tautomer . 4-Ethyl-2-(trifluoromethyl)phenol: Likely forms similar complexes, but the ethyl group may alter coordination geometry or stability due to increased steric bulk.
Data Table: Comparative Analysis of Selected Phenolic Derivatives
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